

(5-methyl-1H-indazol-6-yl)boronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	(5-methyl-1H-indazol-6-yl)boronic acid
Cat. No.:	B1387065

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An In-Depth Technical Guide to **(5-methyl-1H-indazol-6-yl)boronic acid**: Synthesis, Characterization, and Applications

Abstract

(5-methyl-1H-indazol-6-yl)boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. Its unique structure, combining the medicinally-relevant indazole scaffold with the synthetically versatile boronic acid moiety, positions it as a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, expected analytical characterization, and key applications. It is intended for researchers, medicinal chemists, and process development scientists who require a practical and in-depth understanding of this important reagent.

Introduction: The Strategic Value of the Indazole Nucleus

The indazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting a range of biological pathways. Its bicyclic structure and hydrogen-bonding capabilities allow it to mimic the purine base of ATP, making it a highly effective hinge-binding motif for various protein kinases. Consequently, numerous FDA-approved drugs and clinical candidates, particularly in oncology, incorporate the indazole nucleus.

The addition of a boronic acid group, specifically at the 6-position of 5-methyl-1H-indazole, transforms this scaffold into a powerful intermediate for carbon-carbon bond formation. This functionalization unlocks the potential for rapid diversification and library synthesis through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

(5-methyl-1H-indazol-6-yl)boronic acid is typically supplied as a solid.^[1] Its core structure consists of a bicyclic indazole ring system, with a methyl group at position 5 and a boronic acid [-B(OH)₂] group at position 6.

Table 1: Chemical Identifiers and Properties of **(5-methyl-1H-indazol-6-yl)boronic acid**

Property	Value	Reference
CAS Number	1310383-42-6	[2]
Molecular Formula	C ₈ H ₉ BN ₂ O ₂	[1]
Molecular Weight	175.98 g/mol	[1]
MDL Number	MFCD12028648	
InChI Key	FVSYCXICBAFOGW-UHFFFAOYSA-N	
Canonical SMILES	CC1=CC2=C(C=C1B(O)O)NN=C2	
Form	Solid	[1]
Purity	Typically ≥95%	[1]

Synthesis and Mechanistic Considerations

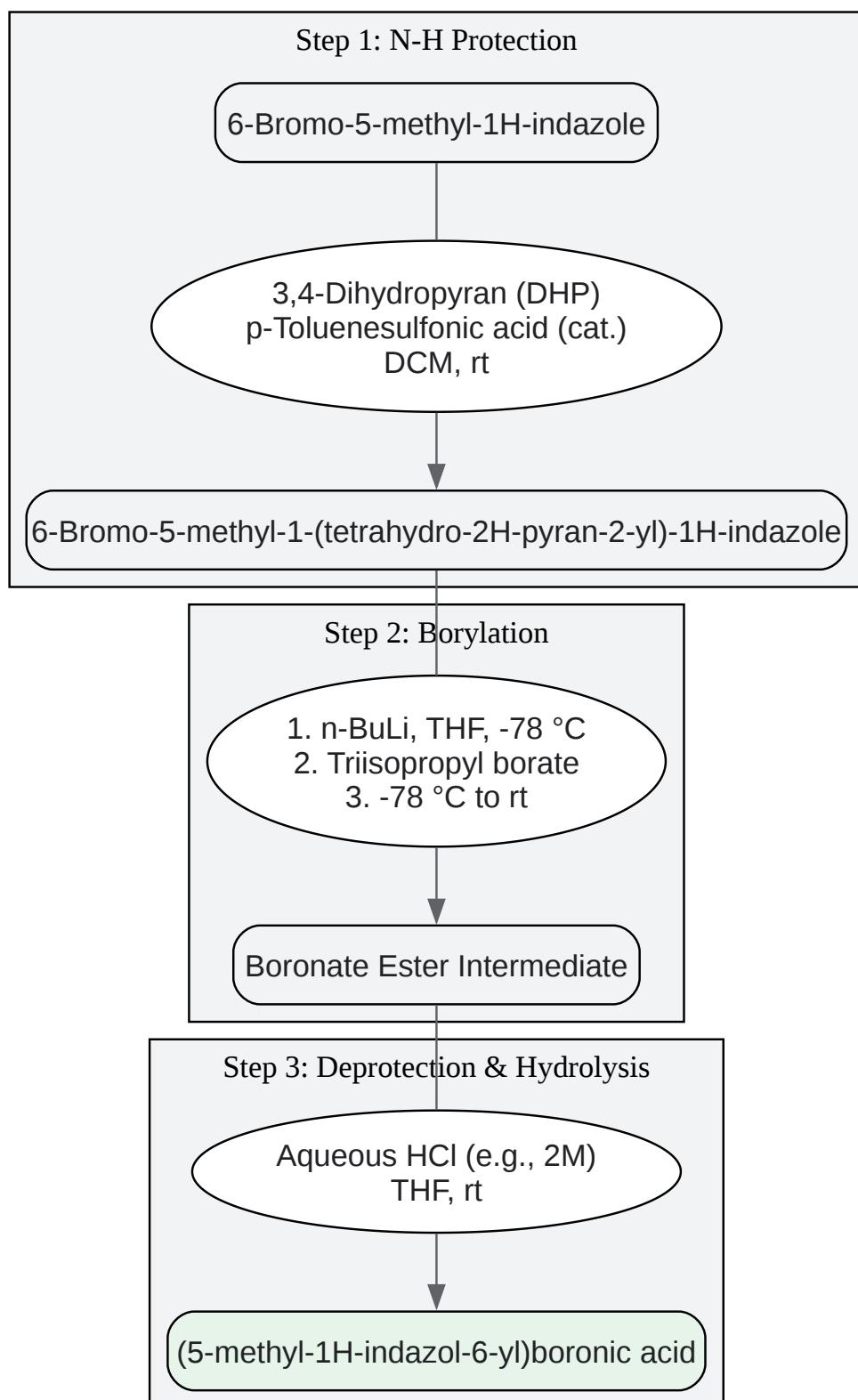
The synthesis of aryl boronic acids is a well-established transformation in organic chemistry.^[3] A robust and commonly employed strategy involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis. For **(5-methyl-1H-**

indazol-6-yl)boronic acid, a plausible and efficient route begins with a halogenated indazole precursor.

Retrosynthetic Analysis

The most direct approach involves a halogen-metal exchange on a protected 6-bromo-5-methyl-1H-indazole, followed by trapping the resulting aryllithium species with a borate ester. The indazole N-H proton is acidic and must be protected to prevent quenching of the organolithium reagent. A tetrahydropyranyl (THP) group is a suitable choice due to its stability to organolithiums and its ease of removal under acidic conditions, which concurrently hydrolyzes the borate ester.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **(5-methyl-1H-indazol-6-yl)boronic acid**.

Detailed Experimental Protocol

Step 1: Protection of 6-Bromo-5-methyl-1H-indazole

- To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 3,4-dihydropyran (1.2 eq).
- Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting material.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the THP-protected intermediate.
- Causality Insight: The acidic N-H of the indazole ($pK_a \sim 14$) would be immediately deprotonated by the strongly basic n-butyllithium (n-BuLi) in the next step. The THP protecting group is stable under these basic conditions, ensuring the lithiation occurs at the desired C-Br position.

Step 2: Halogen-Metal Exchange and Borylation

- Dissolve the THP-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-BuLi (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
- Stir the resulting solution at -78 °C for 1 hour.
- Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Causality Insight: The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to minimize the formation of over-borylated byproducts.

Step 3: Hydrolysis and Deprotection

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
- Stir vigorously at room temperature for 2-4 hours to ensure complete hydrolysis of the boronate ester and cleavage of the THP protecting group.
- Extract the aqueous layer with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude solid can often be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to yield pure **(5-methyl-1H-indazol-6-yl)boronic acid**.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indazole ring protons, the methyl group, and the boronic acid hydroxyls.
 - Indazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at C3 and C7.
 - Methyl Protons: A sharp singlet around δ 2.3-2.6 ppm.

- N-H Proton: A broad singlet, typically downfield ($\delta > 10$ ppm), which is exchangeable with D₂O.
- Boronic Acid Protons: A broad singlet for the two -OH protons, which is also D₂O exchangeable. Its chemical shift can vary depending on concentration and solvent.
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 8 unique carbon atoms, including characteristic shifts for the C-B carbon (which may be broad or unobserved) and the methyl carbon (~15-20 ppm).
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3200-3500 cm⁻¹) for the boronic acid and N-H groups, and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.

Core Applications: A Gateway to Molecular Complexity

The primary utility of **(5-methyl-1H-indazol-6-yl)boronic acid** is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[4] This reaction forms a new carbon-carbon bond between the indazole ring and a variety of sp²-hybridized partners.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Synthesis

Many potent kinase inhibitors feature a bi-aryl or heteroaryl-aryl structure. **(5-methyl-1H-indazol-6-yl)boronic acid** serves as the "eastern half" of such molecules, providing the hinge-binding indazole core. By coupling it with various functionalized aryl or heteroaryl halides, chemists can rapidly generate libraries of compounds to probe the solvent-exposed regions of the kinase active site, optimizing for potency and selectivity.

Use in Materials Science

Boronic acids can form reversible covalent bonds with diols to create boronate esters. This property makes them useful for developing sensors (e.g., for saccharides) and stimuli-responsive materials where the linkage can be formed or broken by changes in pH.^[4] The indazole moiety can impart desirable photophysical properties (e.g., fluorescence) to such materials.

Safety, Handling, and Storage

As with all laboratory chemicals, **(5-methyl-1H-indazol-6-yl)boronic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin and serious eye irritation.^[5]
- Handling: Use in a well-ventilated area or a chemical fume hood.^[6] Avoid generating dust.^[5] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[6] For long-term stability, storage in a freezer under an inert atmosphere is recommended, as boronic acids can be susceptible to dehydration and trimerization (to form boroxines) over time.^[7]

Conclusion

(5-methyl-1H-indazol-6-yl)boronic acid is a high-value synthetic intermediate that bridges the worlds of medicinal chemistry and practical organic synthesis. Its structure is pre-validated by nature and clinical success as an effective pharmacophore, while the boronic acid handle provides a direct and efficient entry point for molecular elaboration via cross-coupling chemistry. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for any research professional seeking to leverage its full potential in the development of novel therapeutics and advanced materials.

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- To cite this document: BenchChem. [(5-methyl-1H-indazol-6-yl)boronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1387065#5-methyl-1h-indazol-6-yl-boronic-acid-structure\]](https://www.benchchem.com/product/b1387065#5-methyl-1h-indazol-6-yl-boronic-acid-structure)

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